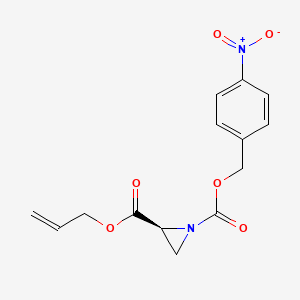![molecular formula C8H7ClN2O2 B12815095 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815095.png)
6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of an aromatic aldehyde with o-phenylenediamine under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) and sulfur to facilitate the formation of the benzimidazole ring . The reaction is carried out under inert atmosphere and cooling conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the production rate and reduce costs. The purification process often includes crystallization and recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity . The pathways involved may include the regulation of gene expression and the modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:
1H-benzo[d]imidazol-2-yl: Lacks the chlorine and methoxy groups, resulting in different chemical and biological properties.
6-Chloro-1H-benzo[d]imidazol-2-yl: Similar structure but without the methoxy group, leading to variations in reactivity and applications.
1-Methoxy-1H-benzo[d]imidazol-2-yl:
The presence of both chlorine and methoxy groups in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Fórmula molecular |
C8H7ClN2O2 |
|---|---|
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
5-chloro-3-methoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H7ClN2O2/c1-13-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
Clave InChI |
YSBRNKNSYHFXPZ-UHFFFAOYSA-N |
SMILES canónico |
CON1C2=C(C=CC(=C2)Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



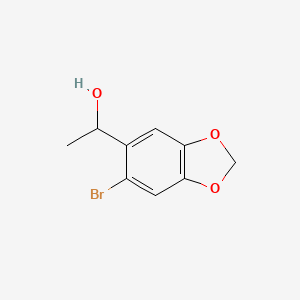
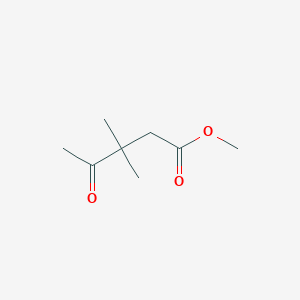
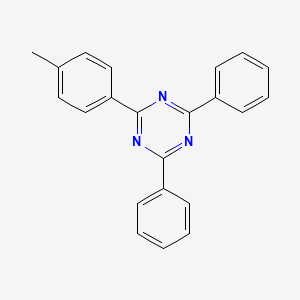
![(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene](/img/structure/B12815032.png)
![8-[2-(4-Hydroxy-6-oxotetrahydro-2h-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate](/img/structure/B12815039.png)
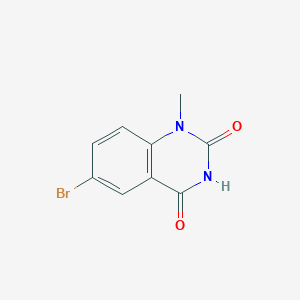
![[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815061.png)
![Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-;Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-](/img/structure/B12815065.png)
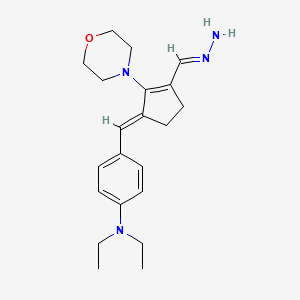
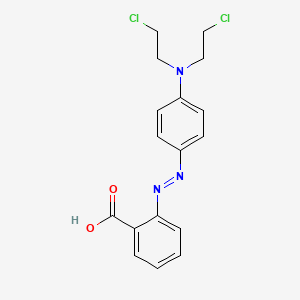
![4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine](/img/structure/B12815077.png)
![3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12815086.png)
